4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIGTSTVKNQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(=O)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Pyrrolidin-2-one, formaldehyde, dimethylamine, hydrochloric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: Pyrrolidin-2-one is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. Hydrochloric acid is then added to the mixture to form the hydrochloride salt. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including 4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride. For instance, research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and pancreatic carcinoma cells. The most active compounds were noted for their ability to disrupt cell colony growth and reduce viability in spheroid cultures, suggesting their potential as therapeutic agents in oncology .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 | Complete colony growth disruption |
| This compound | Panc-1 | 2.0 | Significant reduction in cell viability |
Antimicrobial Properties
The dimethylamine moiety has been associated with antimicrobial activity. Compounds containing this functional group have shown efficacy against various bacterial strains, making them promising candidates for the development of new antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Neurological Applications
Research indicates that derivatives of the compound may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances its utility in addressing cognitive disorders .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed that specific analogs significantly inhibited tumor growth in vivo. Mice treated with these compounds showed reduced tumor sizes compared to control groups, indicating a strong therapeutic effect.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, various derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrrolidinone structure enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrrolidin-2-one (lactam ring).
- Substituent: Dimethylaminomethyl group at the 4-position.
- Salt Form : Hydrochloride (improves aqueous solubility and crystallinity).
Structural Analogs and Their Properties
The following table compares 4-[(Dimethylamino)methyl]pyrrolidin-2-one hydrochloride with structurally related pyrrolidinone derivatives and other compounds featuring dimethylamino or hydrochloride functionalities:
Key Differentiators
Salt Stoichiometry: Unlike dihydrochloride salts (e.g., ), the target’s monohydrochloride form may reduce ionic strength, impacting solubility and formulation .
Biological Targets: While the target’s exact applications are unclear, analogs like CRT0066101 hydrochloride () target protein kinases, suggesting pyrrolidinones’ versatility in drug discovery .
Biological Activity
4-[(Dimethylamino)methyl]pyrrolidin-2-one; hydrochloride, also known by its CAS number 2247106-79-0, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different cell lines, and relevant case studies.
- Molecular Formula : C₆H₁₄ClN₃O
- Molecular Weight : 179.65 g/mol
- Solubility : <0.3 µg/mL at pH 7.4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. It may exert its effects through:
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby altering the biochemical landscape of the cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[(Dimethylamino)methyl]pyrrolidin-2-one; hydrochloride. For instance, a series of derivatives based on this scaffold were tested against human cancer cell lines, showing significant cytotoxic effects:
| Compound | Cell Line | EC50 (µM) | Effect on Colony Formation |
|---|---|---|---|
| 5k | MDA-MB-231 | 7.3 ± 0.4 | Complete inhibition at 1 & 2 µM |
| 5k | Panc-1 | 10.2 ± 2.6 | Strong inhibition at 2 µM |
These findings suggest that certain derivatives of this compound can effectively disrupt the growth of tumor spheroids and colony formation in vitro, particularly in triple-negative breast cancer and pancreatic cancer models .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, the compound has been evaluated for antibacterial and antifungal activities. A study examining various pyrrolidine derivatives demonstrated that specific modifications could enhance their antimicrobial efficacy:
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| PA-1 | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Various | Antifungal | 16.69 - 78.23 | C. albicans |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications in treating infections .
Case Studies
- Breast Cancer Research : In a study published in the International Journal of Molecular Sciences, compounds derived from this scaffold were shown to significantly reduce cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer . The most active compound (5k) completely inhibited colony growth at low concentrations.
- Antimicrobial Testing : A comprehensive evaluation of pyrrolidine derivatives revealed promising antibacterial properties against common pathogens like S. aureus and E. coli with minimal inhibitory concentrations (MICs) indicating strong bioactivity .
- Pharmacological Studies : The interaction of the compound with specific enzymes has been investigated to understand its role in modulating metabolic pathways related to drug-induced phospholipidosis, highlighting its potential side effects and therapeutic implications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(Dimethylamino)methyl]pyrrolidin-2-one hydrochloride?
- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, analogous pyrrolidine derivatives (e.g., (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride) are synthesized via stereoselective alkylation followed by salt formation with HCl . Key reagents may include chiral auxiliaries, protecting groups (e.g., Boc), and catalysts like palladium for coupling reactions. Yield optimization often requires controlled pH and temperature conditions .
Q. How is the compound characterized to confirm purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : For verifying substituent placement and stereochemistry (e.g., ¹H/¹³C NMR to confirm dimethylamino and pyrrolidinone moieties) .
- HPLC/UPLC : Quantify purity (>98% by area normalization) and detect impurities using reverse-phase columns .
- X-ray Crystallography : Resolve crystal structures of hydrochloride salts (e.g., analogous compounds in used monoclinic space groups for structural validation) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) .
Q. What are the primary research applications of this compound?
- Proteomics : Pyrrolidinone derivatives modulate protein interactions, particularly in enzyme inhibition studies (e.g., fluorinated analogs in bind to catalytic sites) .
- Medicinal Chemistry : Serves as a scaffold for CNS-targeting drugs due to its ability to cross the blood-brain barrier (similar to 2-(4-methoxyphenyl)pyrrolidine hydrochloride in ) .
- Organic Synthesis : Used as a chiral building block for heterocyclic compounds (e.g., morpholine-pyrrolidine hybrids in ) .
Advanced Research Questions
Q. How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type and mutant binding affinities .
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?
- Root Cause Analysis :
- Assay Conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter compound solubility and activity .
- Protein Source : Differences in recombinant vs. native protein isoforms (e.g., post-translational modifications) .
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to assess significance of discrepancies .
Q. What computational approaches predict its reactivity or metabolic pathways?
- Reaction Prediction : Tools like ICReDD integrate quantum chemical calculations (DFT) and machine learning to simulate reaction pathways (e.g., predicting hydrolysis or oxidative degradation) .
- Metabolism Modeling : Use BKMS_METABOLIC database to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
Methodological Best Practices
Q. What are the handling and storage recommendations for this compound?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. In case of exposure, follow SDS guidelines (e.g., rinse skin/eyes with water for 15 minutes; ) .
Q. Which analytical techniques are optimal for assessing its stability under varying conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
